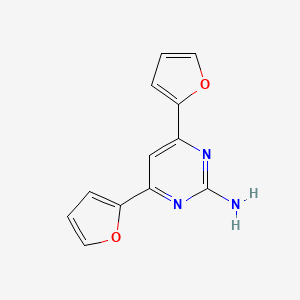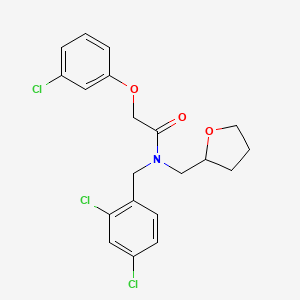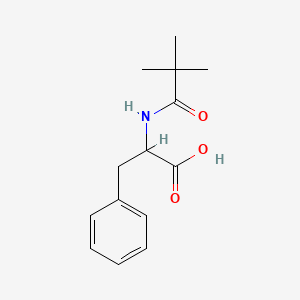
(5-Formyl-2,3-dimethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)acetic acid: is a carboxylic acid with the chemical formula C10H12O4 . It features two methoxy (OCH3) groups attached to a phenyl ring, along with an acetic acid functional group. The compound’s structure is as follows:
Structure: O(C6H3(OCH3)2)CCH2COOH
Vorbereitungsmethoden
The synthetic routes for (3,5-dimethoxyphenyl)acetic acid involve various reactions. One common method is the oxidation of 2,3-dimethoxytoluene using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The industrial production typically employs efficient and scalable processes to yield the compound.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, converting the methyl groups to carboxylic acid groups.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents: Potassium permanganate, chromic acid, reducing agents.
Major Products: The primary product is itself.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethoxyphenyl)acetic acid: finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Studying phenolic compounds and their effects.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on the context. It may interact with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
(3,5-Dimethoxyphenyl)acetic acid: stands out due to its unique combination of methoxy groups and the acetic acid moiety. Similar compounds include other phenylacetic acids and related derivatives.
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-(5-formyl-2,3-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-7(6-12)3-8(5-10(13)14)11(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YPWWWJUOJXTPJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)CC(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)




![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)





![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)

